molecular formula C7H6ClFN2O B167639 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide CAS No. 1643-74-9

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B167639
CAS No.: 1643-74-9
M. Wt: 188.59 g/mol
InChI Key: IGJUYVFAGFNDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is known for its unique chemical structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxybenzenecarboximidamide group. This compound has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxybenzenecarboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide, making it a valuable compound for various applications.

Properties

CAS No.

1643-74-9

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

IGJUYVFAGFNDBJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)N)F

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15.6 g of 2-chloro-6-fluorobenzonitrile, 9.0 g of hydroxylamine hydrochloride, 7.4 g of sodium carbonate, 50 ml of ethanol and 15 ml of water was stirred at 70-75° C. for 16 h. The solvent was evaporated and the residue was stirred with tertbutyl methyl ether, and the filtrate afforded, after evaporation of the solvent, 17.6 g of the desired product of m.p. 115-120° C.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
2-Chloro-6-fluorobenzamidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.